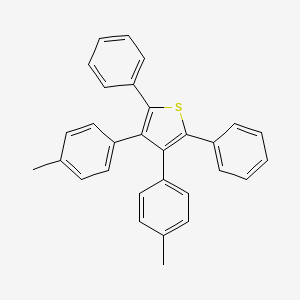
3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene: is an organic compound with the molecular formula C({30})H({24})S. It belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by its two 4-methylphenyl groups and two diphenyl groups attached to the thiophene ring. Thiophenes are known for their stability and are widely used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully hydrogenated thiophenes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions of thiophenes with biological macromolecules. It serves as a model compound for understanding the behavior of sulfur-containing heterocycles in biological systems.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of attack, leading to the formation of sulfoxides or sulfones. In substitution reactions, the phenyl rings undergo electrophilic attack, resulting in the formation of substituted derivatives. The electronic properties of the compound are influenced by the conjugation between the thiophene ring and the phenyl groups, which affects its reactivity and stability.
Comparaison Avec Des Composés Similaires
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene: This compound is similar but lacks the diphenyl groups.
1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole: A silicon-containing analog with similar structural features.
Uniqueness: 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene is unique due to its combination of two 4-methylphenyl groups and two diphenyl groups attached to the thiophene ring. This structural arrangement imparts specific electronic properties and stability, making it suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
117967-81-4 |
|---|---|
Formule moléculaire |
C30H24S |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
3,4-bis(4-methylphenyl)-2,5-diphenylthiophene |
InChI |
InChI=1S/C30H24S/c1-21-13-17-23(18-14-21)27-28(24-19-15-22(2)16-20-24)30(26-11-7-4-8-12-26)31-29(27)25-9-5-3-6-10-25/h3-20H,1-2H3 |
Clé InChI |
LIMDIYJRMOLUBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC(=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


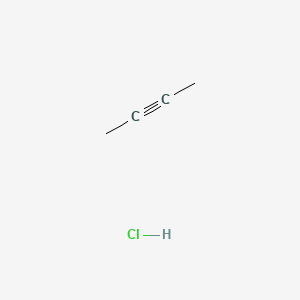

![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
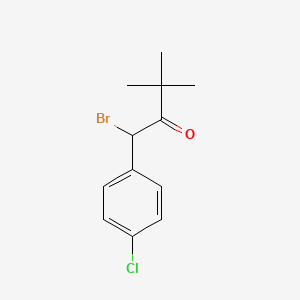
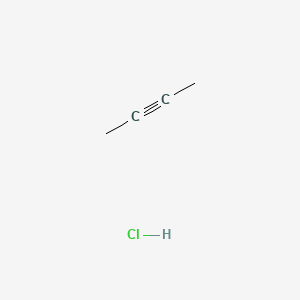
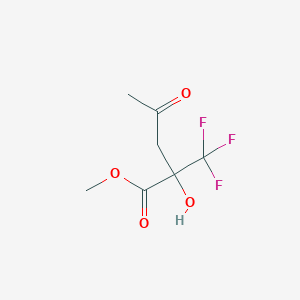
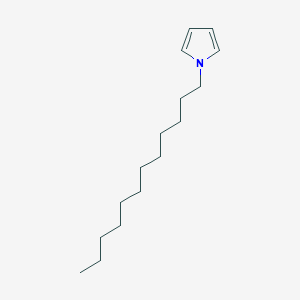
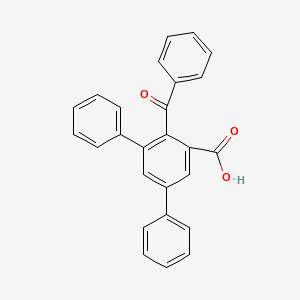
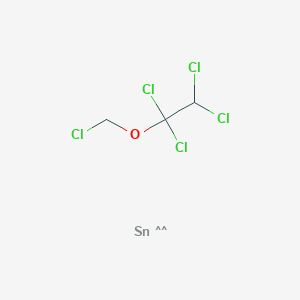
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
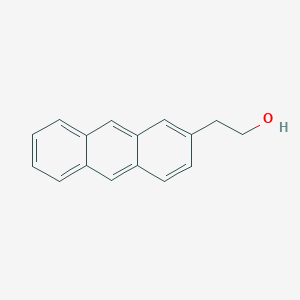
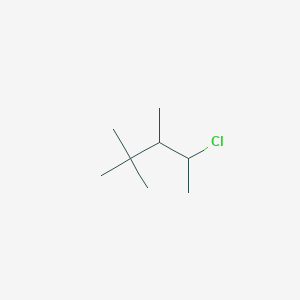

![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
